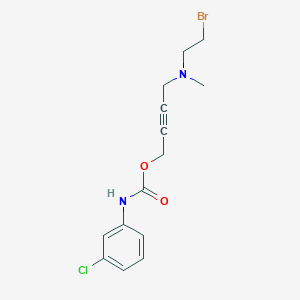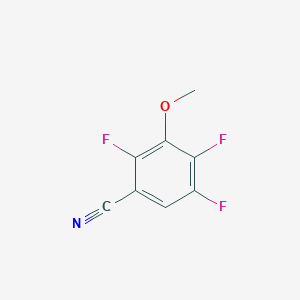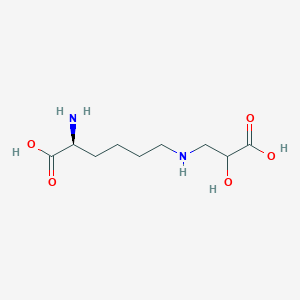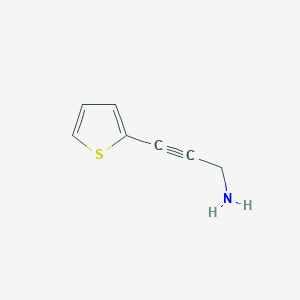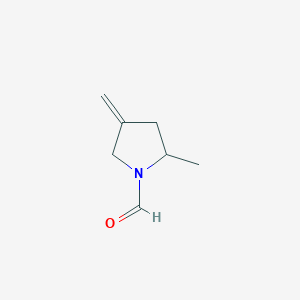
16,17-dichloroheptadecanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,17-dichloroheptadecanoic Acid is a chemical compound with the molecular formula C17H32Cl2O2. It is a chlorinated fatty acid derivative, characterized by the presence of two chlorine atoms at the 16th and 17th positions of the heptadecanoic acid chain. This compound has a molecular weight of 339
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-dichloroheptadecanoic Acid typically involves the chlorination of heptadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 16th and 17th positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure efficient production. The reaction is carried out in large reactors with precise control over reaction parameters to maintain consistency and quality of the product. Post-reaction, the product is purified using techniques such as distillation or crystallization to remove any impurities .
化学反应分析
Types of Reactions
16,17-dichloroheptadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine atoms, converting the compound back to heptadecanoic acid or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of heptadecanoic acid or other reduced derivatives.
Substitution: Formation of substituted heptadecanoic acids with different functional groups.
科学研究应用
16,17-dichloroheptadecanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用机制
The mechanism of action of 16,17-dichloroheptadecanoic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Heptadecanoic Acid: The non-chlorinated parent compound.
16-chloroheptadecanoic Acid: A mono-chlorinated derivative.
17-chloroheptadecanoic Acid: Another mono-chlorinated derivative.
Uniqueness
16,17-dichloroheptadecanoic Acid is unique due to the presence of two chlorine atoms at specific positions, which imparts distinct chemical and biological properties. This dual chlorination can enhance its reactivity and potential bioactivity compared to its mono-chlorinated or non-chlorinated counterparts .
属性
IUPAC Name |
16,17-dichloroheptadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32Cl2O2/c18-15-16(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(20)21/h16H,1-15H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMRXTONPIMQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371067 |
Source


|
| Record name | 16,17-dichloroheptadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116409-75-7 |
Source


|
| Record name | 16,17-dichloroheptadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
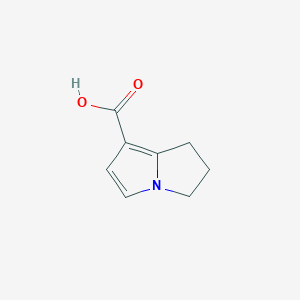
![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)
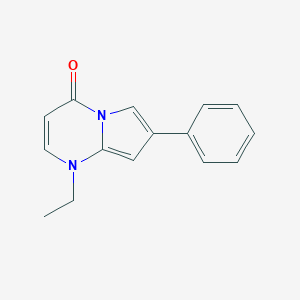

![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)


